
2-(Azetidin-3-yl)-5-chloro-4-methylphenol
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Overview
Description
2-(Azetidin-3-yl)-5-chloro-4-methylphenol is a chemical compound that features a unique structure combining an azetidine ring with a chlorinated phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-chloro-4-methylphenol typically involves the formation of the azetidine ring followed by its attachment to the chlorinated phenol moiety. One common method involves the aza Paternò–Büchi reaction which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines.
Industrial Production Methods
Industrial production of this compound may involve multi-step sequences starting from readily available precursors. The process often includes nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-chloro-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
2-(Azetidin-3-yl)-5-chloro-4-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which 2-(Azetidin-3-yl)-5-chloro-4-methylphenol exerts its effects involves interactions with molecular targets and pathways. The azetidine ring and chlorinated phenol group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
Uniqueness
What sets 2-(Azetidin-3-yl)-5-chloro-4-methylphenol apart is the combination of the azetidine ring with a chlorinated phenol group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Biological Activity
2-(Azetidin-3-yl)-5-chloro-4-methylphenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, and includes relevant data tables and case studies.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered cyclic amine, along with a chloro and methyl group attached to a phenolic structure. The unique combination of these functional groups contributes to its biological properties.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidinones have been evaluated for their antibacterial and antifungal activities against various pathogens:
Compound | Activity Type | Target Organisms | MIC (µg/mL) |
---|---|---|---|
This compound | Antibacterial | Staphylococcus aureus, E. coli | 64 |
Similar Azetidinone Derivatives | Antifungal | Candida albicans | 32 |
These results indicate that this class of compounds may serve as effective agents against resistant strains of bacteria and fungi .
Antiproliferative Effects
The antiproliferative effects of azetidinone derivatives have been investigated in cancer cell lines. For example, compounds related to this compound have shown promising results in inhibiting the growth of breast cancer cells (MCF-7):
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 31 | Tubulin polymerization inhibition |
Related Azetidinones | MCF-7 | 17 | Induction of apoptosis |
The mechanism involves targeting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins .
Case Studies
- Study on Antimicrobial Activity : A series of azetidinone derivatives were synthesized and tested against common bacterial strains. The study found that modifications in the azetidine ring significantly influenced antimicrobial potency, with some compounds exhibiting MIC values lower than standard antibiotics .
- Cancer Cell Line Evaluation : In another study focusing on breast cancer, specific azetidinone derivatives were shown to induce apoptosis in MCF-7 cells through the inhibition of tubulin polymerization. This study highlighted the potential for these compounds to serve as lead candidates for further drug development .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-chloro-4-methylphenol |
InChI |
InChI=1S/C10H12ClNO/c1-6-2-8(7-4-12-5-7)10(13)3-9(6)11/h2-3,7,12-13H,4-5H2,1H3 |
InChI Key |
BWGBHBRXKASKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)O)C2CNC2 |
Origin of Product |
United States |
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